molecular formula C₁₀H₇BrClNO₂ B1663424 5-Bromo-4-chloro-3-indolyl acetate CAS No. 3252-36-6

5-Bromo-4-chloro-3-indolyl acetate

Cat. No.: B1663424
CAS No.: 3252-36-6
M. Wt: 288.52 g/mol
InChI Key: WPWLFFMSSOAORQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl acetate is a solid compound . It is an acetate ester obtained by the formal condensation of the carboxy group of acetic acid with the hydroxy group of 5-bromo-4-chloroindoxyl . It is used as a histochemical substrate for esterase .


Synthesis Analysis

The synthesis of this compound involves the use of enzymes that metabolize phosphates and polyphosphates . The compound is also related to the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .


Molecular Structure Analysis

The molecular formula of this compound is C10H7BrClNO2 . Its average mass is 288.525 Da and its monoisotopic mass is 286.934875 Da .


Chemical Reactions Analysis

This compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .


Physical and Chemical Properties Analysis

This compound is a solid compound with a melting point of 106-107℃ and a boiling point of 429℃ . It has a density of 1.721 g/cm3 and a flash point of 213℃ . The compound is white to light yellow in color .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl acetate (5BCIA) is the enzyme esterase . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds and play a crucial role in various biological processes.

Mode of Action

5BCIA acts as a substrate for esterase . The compound is cleaved by the enzyme, leading to a series of chemical reactions. It’s also reported that 5BCIA can inhibit the growth of various pathogens, including Staphylococcus aureus, Escherichia coli, Salmonella, Pseudomonas aeruginosa, and Mycobacterium tuberculosis, by binding to the active site of phosphatase and preventing the hydrolysis of ATP phosphate groups .

Biochemical Pathways

Upon cleavage by esterase, 5BCIA yields a molecule of 5-bromo-4-chloro-3-hydroxy-1H-indole . This molecule then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo , an intensely blue product. This reaction is part of the broader esterase-catalyzed hydrolysis pathway .

Pharmacokinetics

The solubility of 5BCIA in ethanol suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The cleavage of 5BCIA by esterase and the subsequent chemical reactions result in the formation of an intensely blue product . This color change is often used as a visual indicator of esterase activity in various biological and biochemical applications .

Action Environment

The action of 5BCIA is influenced by various environmental factors. For instance, the compound decomposes in storage with the development of a dark blue-green color . Therefore, it is typically stored at -20°C to maintain its stability . The pH of the environment may also affect the activity of the esterase enzyme and, consequently, the action of 5BCIA.

Safety and Hazards

The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

The compound is used as a substrate for beta-galactosidase, which is used in various histological and molecular biology techniques . It is also used in the detection of enzyme activity in histochemistry and bacteriology . The future directions of this compound could involve further exploration of its use in these areas.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl acetate interacts with the enzyme esterase, which cleaves the acetate group from the compound . This reaction is crucial in various biochemical processes, as esterases play a significant role in the hydrolysis of ester bonds, a common chemical structure in biological molecules .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with esterase enzymes. The hydrolysis of this compound by esterases can influence cellular processes by modulating the activity of these enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by esterase enzymes. This reaction yields 5-bromo-4-chloro-3-indolyl and acetate . The 5-bromo-4-chloro-3-indolyl product can then undergo further reactions, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its decomposition in storage, which leads to the development of a dark blue-green color . This property is often utilized in experiments to visualize the activity of esterase enzymes over time .

Metabolic Pathways

This compound is involved in the esterase metabolic pathway, where it serves as a substrate for esterase enzymes . The hydrolysis of this compound by these enzymes is a key step in this pathway .

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific cell type and the presence of esterase enzymes. Given its role as an esterase substrate, it may be localized in areas of the cell where these enzymes are abundant .

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)15-8-4-13-7-3-2-6(11)10(12)9(7)8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWLFFMSSOAORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186238
Record name 5-Bromo-4-chloroindoxyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3252-36-6
Record name 5-Bromo-4-chloro-3-indolyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3252-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloroindoxyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003252366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-4-chloroindoxyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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